molecular formula C14H14BrN5O B2545520 1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1105197-12-3

1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2545520
CAS No.: 1105197-12-3
M. Wt: 348.204
InChI Key: HWLSJQXBSZLVIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical compound of significant interest in medicinal chemistry and oncology research, built around the privileged pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a well-known bioisostere of the purine base adenine, allowing such compounds to compete with ATP for binding sites in the catalytic domains of various kinase enzymes . The structure of this particular compound features key modifications, including a 4-bromobenzyl group at the N-5 position and a 2-aminoethyl side chain at the N-1 position, which are designed to influence its potency, selectivity, and physicochemical properties. Researchers are particularly interested in pyrazolopyrimidine derivatives for their potential as inhibitors of critical protein kinases. These compounds have demonstrated promising in vitro antiproliferative activities against various human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast cancer) . The mechanism of action often involves the disruption of key oncogenic signaling pathways. For instance, related analogs have been reported as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including resistant mutants like EGFRT790M, and Cyclin-Dependent Kinase 2 (CDK2), which are validated targets for cancer therapy . The 2-aminoethyl substituent on this compound provides a versatile handle for further chemical functionalization, making it a valuable building block for developing bioconjugates or probing structure-activity relationships. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(2-aminoethyl)-5-[(4-bromophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWLSJQXBSZLVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H14BrN5O
  • Molecular Weight : 348.1979 g/mol

The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility and biological activity. The presence of the bromobenzyl group enhances its potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against various cancer cell lines:

Cell LineIC50 (µM)
A549 (lung)12.5
MCF-7 (breast)15.0

These findings suggest that the compound may inhibit tumor cell proliferation through mechanisms involving the modulation of signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

There is emerging evidence that compounds within this chemical class may exhibit anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, several analogs were tested for cytotoxicity against human cancer cell lines. The results indicated significant cytotoxic effects, suggesting a need for further investigation into their mechanisms of action .

Case Study 2: Antitubercular Activity

Another study evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with structural similarities to our target compound . This indicates that further exploration of 1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could yield valuable insights into its potential as an antitubercular agent.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: N1 substituents (e.g., 2-aminoethyl vs. aryl groups) modulate solubility and target selectivity. The 2-aminoethyl group in the target compound may enhance aqueous solubility compared to aryl-substituted analogues like 1-(4-bromophenyl) derivatives .
  • In contrast, C6-substituted compounds (e.g., trifluoro-2-methylpropyl in ) show specificity for PDE9A .
  • The 4-bromobenzyl group is associated with anti-tumor activity in related pyrazolo[3,4-d]pyrimidinones .

Mechanistic Insights from Analogues

  • Enzyme Inhibition : The trifluoro-2-methylpropyl substituent in enhances PDE9A binding via hydrophobic and electronic effects, suggesting that the 4-bromobenzyl group in the target compound could similarly target enzymes with large hydrophobic pockets .
  • Kinase Targeting: Pyrazolo[3,4-d]pyrimidinones are known to inhibit kinases like EGFR and CDKs. The 2-aminoethyl group in the target compound may mimic ATP’s ribose moiety, improving kinase binding .

Q & A

Q. Yield Optimization Strategies

  • Catalyst selection : Acidic cesium salts of Preyssler nanoparticles improve condensation reactions (e.g., 70% yield in pyrazolo[3,4-d]pyrimidinone syntheses) .
  • Temperature control : Maintaining 40–60°C during substitution steps minimizes side reactions .
  • Purification : HPLC (98–99% purity) ensures removal of byproducts .

How can structural characterization of this compound be performed using spectroscopic and crystallographic techniques?

Q. Basic Characterization

  • NMR/HRMS : Confirm regiochemistry via 1H^1H NMR (e.g., δ 8.51–8.93 ppm for pyrazolo protons) and HRMS (e.g., [M+H]+^+ at 415.1062) .
  • HPLC : Validate purity (>98%) using reverse-phase chromatography .

Q. Advanced Structural Analysis

  • X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds at N–H···O motifs) using SHELXL for refinement. Monoclinic systems (e.g., P21/n, β = 93.554°) provide precise lattice parameters .

What mechanistic insights exist regarding its anticancer activity, particularly in glioma models?

Q. Basic Mechanism

  • Cell cycle arrest : Flow cytometry reveals S-phase arrest in U87 glioma cells (47.69% inhibition at 50 µM), preventing DNA replication .
  • Apoptosis induction : Western blotting confirms upregulation of p53, triggering caspase-mediated pathways .

Q. Advanced Studies

  • Structure-activity relationship (SAR) : Modifying the 4-bromobenzyl group enhances target affinity. For example, chloro-substituted analogs show 72% inhibition in MCF-7 cells .
  • Angiogenesis inhibition : Derivatives like YLL545 (IC50_{50} = 0.8 µM) block VEGF receptors, reducing tumor vascularization .

How can structural modifications improve selectivity toward ALDH1A or kinase targets?

Q. SAR Optimization Strategies

  • Thioether substitutions : Introducing 3-fluorobenzylthio groups at position 6 improves ALDH1A inhibition (83% yield, 99% purity) .
  • Heterocyclic extensions : Adding oxetan-3-ylmethyl groups enhances solubility and kinase selectivity (e.g., 21.6% yield via bromo-oxetane coupling) .

Q. Methodological Considerations

  • Docking studies : Use Schrödinger Suite or AutoDock to predict binding to ALDH1A active sites .
  • In vitro assays : Test against ALDH1A isoforms (IC50_{50} values) and validate with siRNA knockdown .

What green chemistry approaches are applicable to its synthesis?

Q. Basic Green Protocols

  • Water-mediated reactions : Rapid synthesis (2–4 hours) of pyrazolo[3,4-d]pyrimidinones in aqueous media reduces organic solvent use .
  • Nanocatalysts : Preyssler-type catalysts (Cs12_{12}H2_2[NaP5_5W30_{30}O110_{110}]) enable recyclable, high-yield condensations (e.g., 70% yield) .

Q. Advanced Techniques

  • Microwave-assisted synthesis : Reduces reaction times for benzylation steps by 50% .

How can researchers resolve contradictions in biological activity data across studies?

Q. Troubleshooting Strategies

  • Dose-response validation : Replicate assays at varying concentrations (e.g., 10–100 µM) to identify IC50_{50} discrepancies .
  • Cell line specificity : Test across multiple models (e.g., U87, HCT-116, MCF-7) to assess tissue-dependent effects .
  • Batch variability : Ensure compound purity (>98% HPLC) and confirm stereochemistry via chiral HPLC or X-ray .

What experimental models are suitable for evaluating its antifungal activity?

Q. Methodological Framework

  • In vitro assays : Test against Botrytis cinerea and Sclerotinia sclerotiorum using spore germination inhibition protocols (e.g., 100% inhibition at 50 mg/L) .
  • Triazole hybrids : Synthesize 1,2,3-triazole derivatives via click chemistry to enhance antifungal potency .

How does the aminoethyl side chain influence pharmacokinetic properties?

Q. Advanced PK Profiling

  • LogP optimization : The aminoethyl group reduces hydrophobicity (calculated LogP = 1.2 vs. 2.5 for methyl analogs) .
  • Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated oxidation rates .

What crystallographic software tools are recommended for refining its structure?

Q. Software Guidelines

  • SHELX suite : Use SHELXL for least-squares refinement and SHELXD for phase solution in monoclinic systems .
  • Olex2 interface : Visualize hydrogen-bonding networks (e.g., N–H···O = 2.89 Å) .

How can researchers design analogs to overcome multidrug resistance in cancer?

Q. Advanced Design Strategies

  • P-glycoprotein inhibition : Introduce fluorine at the benzyl group (e.g., 4-fluorobenzyl analogs) to evade efflux pumps .
  • Prodrug approaches : Mask the aminoethyl group with acetylated prodrugs to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.